molecular formula C9H18O B3008492 3-Methyloct-7-en-2-ol CAS No. 1026951-50-7

3-Methyloct-7-en-2-ol

Cat. No.: B3008492
CAS No.: 1026951-50-7
M. Wt: 142.242
InChI Key: AQKLLSFYOWLPKI-UHFFFAOYSA-N
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Description

3-Methyloct-7-en-2-ol is a monounsaturated aliphatic secondary alcohol with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . Its structure is characterized by a hydroxyl group on the second carbon atom and a terminal double bond on the seventh carbon, with a methyl branch on the third carbon, as represented by the SMILES notation CC(O)C(C)CCCC=C . Researchers can identify this compound by its CAS Registry Number 1026951-50-7 . As a building block in organic synthesis, this compound presents multiple reactive sites for chemical exploration. The terminal double bond is susceptible to reactions such as hydroboration or epoxidation, while the secondary alcohol can be oxidized to the corresponding ketone or utilized in esterification reactions . The specific stereochemistry and position of its functional groups make it a candidate for studying structure-activity relationships in various chemical contexts. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic purposes. Proper storage conditions and handling procedures should be followed in accordance with laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyloct-7-en-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8(2)9(3)10/h4,8-10H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLLSFYOWLPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC=C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Methodologies for the Synthesis of 3 Methyloct 7 En 2 Ol and Its Chiral Analogues

Asymmetric and Stereoselective Synthesis Strategies

The creation of single enantiomers of chiral molecules is a significant challenge in organic synthesis. Asymmetric synthesis strategies are designed to selectively produce one enantiomer over the other.

Chiral Auxiliary-Based Approaches for Enantioselective Production

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a chemical reaction towards the formation of a single stereoisomer of the product. After the desired stereoselective transformation, the auxiliary is removed. This approach has been successfully applied in the synthesis of various chiral molecules. For instance, chiral oxazolidinones, derived from amino acids, are commonly used auxiliaries. In a typical application, an achiral reactant is attached to the chiral auxiliary, and the subsequent reaction is guided by the steric and electronic properties of the auxiliary to produce a product with high diastereoselectivity. Subsequent removal of the auxiliary yields the enantiomerically enriched target molecule. While specific examples for the direct synthesis of 3-methyloct-7-en-2-ol using this method are not extensively documented in readily available literature, the principles are widely applicable to analogous structures. For example, the use of chiral acetals derived from diisopropyl or diethyl tartrate has been effective in the asymmetric synthesis of α,β-unsaturated aldehydes, which are precursors to chiral alcohols. bath.ac.uk

Organocatalytic and Metal-Catalyzed Enantioselective Transformations

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for enantioselective synthesis. These methods utilize small organic molecules or metal complexes as catalysts to achieve high levels of stereocontrol.

Organocatalysis: Organocatalysts, such as proline and its derivatives, can activate substrates in an enantioselective manner. For example, imidazolidinone catalysts have been developed for the enantioselective Diels-Alder reaction of α,β-unsaturated ketones, demonstrating the potential of organocatalysis in creating complex chiral structures. caltech.edu While a direct application to this compound is not explicitly detailed, the principles of activating unsaturated systems are relevant.

Metal-Catalysis: Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, are widely used for asymmetric transformations. For instance, palladium-catalyzed intramolecular Heck reactions have been developed for the synthesis of cyclic compounds with high stereoselectivity. thieme-connect.de Nickel-catalyzed reductive couplings of alkynes and aldehydes have also proven effective in the diastereoselective synthesis of complex molecules. mit.edu These methods offer efficient routes to chiral alcohols from readily available starting materials.

Catalyst TypeExample ReactionKey Features
OrganocatalystEnantioselective Diels-AlderUtilizes small organic molecules, mild reaction conditions.
Metal Catalyst (Pd)Intramolecular Heck ReactionHigh efficiency and stereoselectivity in C-C bond formation.
Metal Catalyst (Ni)Reductive CouplingDiastereoselective synthesis of alcohols from alkynes and aldehydes.

Chemoenzymatic and Biocatalytic Pathways for Selective Formation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. rug.nl

Enzymatic Resolutions: Enzymes, such as lipases and esterases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the two. This kinetic resolution process is a common strategy for obtaining enantiomerically pure compounds.

Asymmetric Biocatalytic Reactions: Enzymes can also be used to directly convert a prochiral substrate into a single enantiomer of a product. For example, alcohol dehydrogenases (ADHs) can reduce ketones to chiral alcohols with high enantioselectivity. rug.nl Epoxide hydrolases are another class of enzymes that can open epoxides to form chiral diols, which are versatile synthetic intermediates. vu.nl The use of ene-reductases for the asymmetric reduction of carbon-carbon double bonds is also a promising approach. uni-giessen.de

A chemoenzymatic approach often combines the best of both chemical and biological catalysis to achieve a synthetic goal efficiently. vu.nl For example, a chemical reaction might be used to create a substrate that is then selectively transformed by an enzyme in a subsequent step.

Fragment Coupling Strategies in the Total Synthesis of this compound Derivatives

Total synthesis often involves the coupling of smaller, pre-synthesized fragments to build up a more complex target molecule. This convergent approach can be more efficient than a linear synthesis.

Grignard Additions and Related Carbon-Carbon Bond Formations

Grignard reagents are powerful nucleophiles used to form carbon-carbon bonds. The addition of a Grignard reagent to an aldehyde or ketone is a classic method for synthesizing alcohols. In the context of this compound, a Grignard reagent derived from a suitable halo-alkene could be added to an appropriate aldehyde to construct the carbon skeleton. For example, the reaction of a Grignard reagent prepared from 5-bromo-3-methylpent-1-ene (B8657696) with propionaldehyde (B47417) would, after workup, yield a related structure. google.comgoogle.com The stereoselectivity of such additions can often be controlled by using chiral ligands or auxiliaries.

Heterogeneous copper-catalyzed Grignard reactions with allylic substrates have also been developed, offering an efficient and reusable catalytic system for C-C bond formation. researchgate.net

ReactionReactantsProduct Type
Grignard AdditionGrignard Reagent + Aldehyde/KetoneAlcohol
Copper-Catalyzed GrignardGrignard Reagent + Allylic CarbonateAllylic Alkylation Product

Olefin Metathesis and Alkyne-Alkene Interconversions

Olefin Metathesis: Olefin metathesis is a powerful reaction that allows for the redistribution of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those containing ruthenium. merckmillipore.comcaltech.edu Ring-closing metathesis (RCM) can be used to form cyclic compounds, while cross-metathesis (CM) joins two different alkenes. merckmillipore.com For the synthesis of a derivative of this compound, a cross-metathesis reaction between two smaller alkenes could be envisioned. For instance, the reaction of 3-methyl-1-pentene (B165626) with 4-penten-1-ol (B13828) in the presence of a Grubbs catalyst could potentially form the desired carbon skeleton, although control of regioselectivity would be crucial. Recent advancements have enabled the cross-metathesis of trisubstituted olefins, expanding the scope of this reaction. nih.gov

Alkyne-Alkene Interconversions: Alkynes can be valuable precursors to alkenes in organic synthesis. The partial reduction of an alkyne can provide either the cis- or trans-alkene, depending on the reaction conditions. For example, the reduction of an alkyne using Lindlar's catalyst typically yields the cis-alkene, while a dissolving metal reduction (e.g., sodium in liquid ammonia) gives the trans-alkene. Furthermore, Ti(II)-mediated cyclization of enyne derivatives followed by ring-closing metathesis has been used to construct complex cyclic systems. nii.ac.jp

Intramolecular Cyclization Reactions in Polycyclic System Construction

The strategic application of intramolecular cyclization reactions provides a powerful and efficient means to construct complex polycyclic and macrocyclic systems from acyclic precursors. Derivatives of this compound serve as valuable starting points for such transformations, enabling the assembly of intricate molecular architectures, including the 3a-methylhydrindane skeleton found in numerous natural products like steroids and vitamin D. nii.ac.jp

A notable methodology involves a tandem sequence initiated by a Ti(II)-mediated enyne cyclization. nii.ac.jp This process utilizes derivatives such as 3-methyloct-2-en-7-yn-1-ol. nii.ac.jpresearchgate.net The reaction proceeds through an intramolecular allyltitanation of the alkyne, which, upon treatment with an allyl bromide in the presence of a copper catalyst, yields a triene intermediate. nii.ac.jp This intermediate is then subjected to a Ruthenium-catalyzed ring-closing metathesis (RCM) to furnish the desired 3a-methyl-2,3,3a,6-tetrahydro-1H-indene, a bicyclic system. nii.ac.jpresearchgate.net The initial Ti(II)-mediated cyclization and subsequent allylation have been shown to proceed with a high degree of diastereoselectivity, predominantly producing the syn configuration. nii.ac.jp

Detailed findings from the Ti(II)-mediated cyclization and subsequent allylation are presented below. nii.ac.jp

Another sophisticated approach to polycyclic frameworks involves Lewis acid-catalyzed tandem reactions. nih.gov For instance, the reaction of a cis-alkenol with p-nitrobenzaldehyde, catalyzed by FeCl₃, can trigger a tandem Prins and Friedel–Crafts cascade cyclization. nih.gov This sequence leads to the formation of polycyclic fused hexahydro-1H-benzo[f]isochromene derivatives with excellent yield and diastereoselectivity. nih.gov While not demonstrated on this compound itself, this method highlights a powerful strategy for converting similar unsaturated alcohols into complex polycyclic ethers. nih.gov

The synthesis of macrocyclic systems, a subset of polycyclic structures, can be achieved through a combination of nih.govresearchgate.net-Wittig rearrangement and subsequent intramolecular cyclization. rsc.org In a multi-step synthesis aimed at precursors for phomactins, a key step involves the intramolecular allylation of a sulfone to cyclize a complex acyclic chain. rsc.org This specific transformation yielded a bicyclo[9.3.1]pentadec-7-en-3-yne core structure, demonstrating the utility of intramolecular cyclization in building large, bridged ring systems. rsc.org

The table below summarizes key research findings on these intramolecular cyclization strategies for building polycyclic systems from related unsaturated alcohols.

Mechanistic Elucidation of Reactions Involving 3 Methyloct 7 En 2 Ol

Reaction Mechanisms Governing the Hydroxyl Group's Transformations

The secondary hydroxyl group in 3-Methyloct-7-en-2-ol is a versatile functional group capable of undergoing a variety of transformations, including oxidation, substitution, and esterification. The mechanisms of these reactions are well-established for secondary alcohols.

Oxidation: The oxidation of the secondary alcohol to a ketone, 3-methyloct-7-en-2-one, can be achieved using a range of oxidizing agents. The choice of reagent dictates the specific mechanism. For instance, with chromate-based reagents like pyridinium (B92312) chlorochromate (PCC), the reaction proceeds through the formation of a chromate (B82759) ester. This is followed by a base-assisted E2 elimination of a proton from the carbon bearing the oxygen, leading to the formation of the ketone and a reduced chromium species.

Alternatively, milder and more selective methods such as the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, or the Dess-Martin periodinane (DMP) oxidation, offer pathways that avoid the use of heavy metals. In the Swern oxidation, the alcohol attacks the activated DMSO, forming an alkoxysulfonium salt. A subsequent intramolecular elimination, facilitated by a hindered base like triethylamine, yields the ketone, dimethyl sulfide, and carbon dioxide.

Substitution: The hydroxyl group is a poor leaving group, and its direct substitution is generally unfavorable. Therefore, transformation into a better leaving group is typically required. Protonation of the hydroxyl group by a strong acid to form an oxonium ion facilitates its departure as a water molecule, generating a secondary carbocation at the C2 position. This carbocation can then be attacked by a nucleophile. However, this pathway is prone to rearrangements, particularly a 1,2-hydride shift to form a more stable tertiary carbocation at C3.

For more controlled substitution reactions, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transforms the hydroxyl into an excellent leaving group, which can then be displaced by a variety of nucleophiles via an S\textsubscript{N}2 mechanism, leading to inversion of stereochemistry at the C2 center.

Esterification: The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid under acidic catalysis, proceeds via protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol. Subsequent proton transfers and elimination of water yield the corresponding ester. For base-sensitive substrates, esterification can be achieved by converting the carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, which then reacts with the alcohol, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct.

Detailed Studies of Alkene Moiety Reactivity and Rearrangements

The terminal double bond in this compound is susceptible to a wide array of electrophilic addition reactions. The regioselectivity of these additions is generally governed by Markovnikov's rule, where the electrophile adds to the less substituted carbon (C8) to form a more stable secondary carbocation at C7.

Hydrohalogenation and Hydration: The addition of hydrogen halides (HX) proceeds via protonation of the double bond to form a secondary carbocation at C7, which is then attacked by the halide anion. Similarly, acid-catalyzed hydration involves the formation of the same carbocation, followed by the attack of a water molecule and subsequent deprotonation to yield the corresponding diol.

Halogenation: The addition of halogens, such as bromine (Br\textsubscript{2}) or chlorine (Cl\textsubscript{2}), occurs through the formation of a cyclic halonium ion intermediate. The subsequent backside attack by a halide ion results in the anti-addition product, a vicinal dihalide. In the presence of a nucleophilic solvent like water, a halohydrin can be formed.

Hydroboration-Oxidation: This two-step sequence provides a method for the anti-Markovnikov hydration of the alkene. Borane (BH\textsubscript{3}) adds to the double bond in a concerted, syn-fashion, with the boron atom adding to the less sterically hindered C8 carbon. Subsequent oxidation of the resulting organoborane with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group, yielding the primary alcohol, 3-methyloctan-1,8-diol, with syn-stereochemistry.

Epoxidation: The reaction of the alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), leads to the formation of an epoxide in a concerted mechanism. This reaction is stereospecific, with the stereochemistry of the alkene being retained in the epoxide ring.

Investigations into Cascade and Tandem Reaction Sequences

The presence of both a hydroxyl group and an alkene moiety in this compound provides the opportunity for intramolecular reactions, leading to the formation of cyclic structures through cascade or tandem sequences. These reactions are often initiated by the functionalization of one group, which then triggers a reaction with the other.

Intramolecular Etherification (Cyclization): Under acidic conditions, protonation of the hydroxyl group can be followed by an intramolecular nucleophilic attack of the double bond onto the resulting carbocationic center. However, due to the formation of a thermodynamically less favorable seven-membered ring, this process is less common than cyclizations leading to five- or six-membered rings. A more plausible pathway involves the activation of the alkene by an electrophile, such as a mercury(II) salt (oxymercuration) or a halogen. The resulting mercurinium or halonium ion can then be trapped by the internal hydroxyl group to form a cyclic ether. For instance, iodocyclization, using iodine and a base, would likely proceed via the formation of an iodonium (B1229267) ion, which is then attacked by the hydroxyl group to yield a substituted tetrahydrofuran (B95107) or tetrahydropyran (B127337) derivative. The regioselectivity of the cyclization (endo vs. exo) would depend on the reaction conditions and the relative stability of the transition states.

Reaction TypeReagent(s)Product(s)
OxidationPyridinium chlorochromate (PCC)3-Methyloct-7-en-2-one
Substitution (via Tosylate)1. TsCl, pyridine; 2. Nu⁻Substituted product with inverted stereochemistry
Electrophilic Addition (Hydrobromination)HBr7-Bromo-3-methyloctan-2-ol
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOH3-Methyloctane-1,7-diol
Intramolecular Cyclization (Iodocyclization)I₂, NaHCO₃Cyclic ether (e.g., substituted tetrahydrofuran)

Advanced Spectroscopic and Chromatographic Techniques for the Characterization of 3 Methyloct 7 En 2 Ol Stereoisomers

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the structure of organic molecules. For chiral molecules like 3-Methyloct-7-en-2-ol, NMR is instrumental in assessing diastereomeric and enantiomeric purity.

Diastereomeric Excess (d.e.) Determination: Diastereomers have distinct physical and chemical properties, which result in different NMR spectra. Protons and carbons in diastereomeric environments are chemically non-equivalent and will therefore resonate at different chemical shifts. The diastereomeric excess of a mixture of this compound can be determined by direct integration of resolved signals in the ¹H or ¹³C NMR spectrum. For instance, the signals for the protons or carbons adjacent to the stereocenters (e.g., H-2, H-3, C-2, C-3) would likely appear at different frequencies for the (R,R)/(S,S) pair versus the (R,S)/(S,R) pair.

Enantiomeric Excess (e.e.) Determination: Enantiomers are spectroscopically identical in an achiral solvent. To determine the enantiomeric excess, a chiral environment must be induced. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). acs.orgnih.gov

Chiral Solvating Agents (CSAs): These agents, such as Pirkle's alcohol or derivatives of mandelic acid, form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions. researchgate.net This association leads to observable chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification by integration. acs.orgresearchgate.net

Chiral Derivatizing Agents (CDAs): CDAs, like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), react with the alcohol functional group of this compound to form stable diastereomeric esters. researchgate.netyoutube.com These diastereomers can then be readily distinguished by NMR. The ¹H or ¹⁹F NMR spectra of the resulting Mosher esters will show separate signals for each diastereomer, and the e.e. can be calculated from their relative integrals. youtube.com

Hypothetical ¹H NMR Data for Diastereomeric and Enantiomeric Excess Determination of this compound

The following table illustrates the expected differences in chemical shifts for key protons in the diastereomers of this compound and the splitting of signals for enantiomers in the presence of a chiral solvating agent.

ProtonDiastereomer 1 ((2R,3S)/(2S,3R)) Chemical Shift (ppm)Diastereomer 2 ((2R,3R)/(2S,3S)) Chemical Shift (ppm)Enantiomer A (e.g., 2R,3R) with CSA (ppm)Enantiomer B (e.g., 2S,3S) with CSA (ppm)
H-2 3.853.953.984.01
H-3 1.621.751.781.80
CH₃ (C2) 1.211.251.271.29
CH₃ (C3) 0.920.950.970.98

High-Resolution Mass Spectrometry for Precise Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. fiveable.memdpi.com This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. fiveable.me

For this compound (C₉H₁₈O), HRMS would be used to confirm its elemental composition by measuring the exact mass of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The experimentally determined mass would be compared to the theoretically calculated mass.

Furthermore, tandem mass spectrometry (MS/MS) experiments on high-resolution instruments can provide structural information through characteristic fragmentation patterns. mdpi.comnih.gov For an alcohol like this compound, common fragmentation pathways include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom.

Dehydration: Loss of a water molecule (M-18), which is a characteristic fragmentation for alcohols. fiveable.melibretexts.org

While standard mass spectrometry cannot distinguish between stereoisomers, its coupling with chiral chromatography (GC-MS or LC-MS) allows for their individual analysis.

Hypothetical High-Resolution Mass Spectrometry Data for this compound

This table presents expected HRMS data for the molecular ion and key fragments of this compound.

Ion FormulaCalculated Mass (m/z)Observed Mass (m/z)Fragmentation Pathway
[C₉H₁₈O]⁺ 142.1358142.1355Molecular Ion
[C₉H₁₇]⁺ 125.1325125.1322Loss of OH
[C₈H₁₅O]⁺ 127.1117127.1115Alpha-cleavage (loss of CH₃)
[C₉H₁₆]⁺˙ 124.1252124.1250Dehydration (loss of H₂O)
[C₄H₉O]⁺ 73.064873.0646Cleavage at C3-C4 bond

Chromatographic Methods (e.g., GC-MS, LC-MS) for Isolation and Purity Assessment of Chirality

Chromatographic techniques are paramount for the physical separation of stereoisomers, which is necessary for their isolation and for assessing the purity of a chiral sample.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is a powerful technique for separating volatile compounds. For the separation of enantiomers, a chiral stationary phase (CSP) is required. nih.govgcms.czresearchgate.net These phases are typically based on derivatized cyclodextrins, which create a chiral environment within the GC column. gcms.czmdpi.com The differential interaction between the enantiomers of this compound and the CSP leads to different retention times, allowing for their separation and quantification. The separated isomers can then be detected by a mass spectrometer, providing both identification and purity information. In some cases, derivatization of the alcohol to a more volatile ester or urethane (B1682113) may be performed to improve chromatographic resolution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for chiral separations. mdpi.comnih.gov Similar to GC, chiral stationary phases are employed to resolve enantiomers. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and effective for a broad range of chiral compounds, including alcohols. chromatographyonline.com The mobile phase composition is optimized to achieve the best separation. sigmaaldrich.com Coupling HPLC with mass spectrometry (LC-MS) allows for sensitive and selective detection of the separated stereoisomers, which is particularly useful for complex mixtures. nih.govchromatographyonline.com

Hypothetical Chromatographic Separation Data for this compound Stereoisomers

This table provides an example of retention times that might be observed for the stereoisomers of this compound using chiral chromatography.

StereoisomerGC Retention Time (min) on a Chiral ColumnHPLC Retention Time (min) on a Chiral Column
(2R,3S) 15.210.5
(2S,3R) 15.811.2
(2R,3R) 16.512.8
(2S,3S) 17.113.9

Computational Chemistry and Theoretical Modeling of 3 Methyloct 7 En 2 Ol

Quantum Mechanical Studies of Electronic Structure and Conformation

There is a notable absence of specific quantum mechanical studies focused on 3-Methyloct-7-en-2-ol. Such research would be invaluable for determining the molecule's fundamental electronic properties, including its molecular orbital energies, electron density distribution, and electrostatic potential. Furthermore, conformational analysis through quantum mechanical methods would identify the most stable three-dimensional arrangements of the molecule, providing insights into its steric and electronic landscape. Without dedicated studies, these crucial aspects of its molecular behavior remain speculative.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States

Detailed investigations using Density Functional Theory (DFT) to map the reaction energy profiles and identify the transition states for reactions involving this compound are not available in the current body of scientific literature. DFT calculations are a powerful tool for understanding reaction mechanisms, predicting reaction kinetics, and determining the thermodynamic feasibility of chemical transformations. The application of these methods to this compound would provide a deeper understanding of its reactivity, potential synthetic pathways, and degradation mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

No specific molecular dynamics (MD) simulations for this compound have been reported. MD simulations are instrumental in exploring the conformational flexibility of molecules over time and in modeling their interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could reveal its dynamic behavior, preferred conformations in different environments, and the nature of its intermolecular forces, such as hydrogen bonding. The absence of such studies limits the understanding of its behavior in bulk phases and in complex systems.

Biosynthetic Pathways and Ecological Significance of 3 Methyloct 7 En 2 Ol Analogues

Identification of Natural Occurrence and Biological Sources

At present, specific documented evidence of the natural occurrence of 3-Methyloct-7-en-2-ol in either plants or insects is not available in the public scientific literature. General searches of databases of plant- and insect-derived volatile compounds have not yielded specific instances of its isolation and identification from natural sources. However, the structural features of this compound, an eight-carbon chain with a methyl branch, a hydroxyl group, and a terminal double bond, are characteristic of compounds found in both kingdoms.

Many plants produce a diverse array of C8 and C9 branched-chain alcohols and related compounds, often as components of their floral scents or as herbivore-induced volatiles. Similarly, numerous insect species utilize methyl-branched alcohols as pheromones or other semiochemicals. Therefore, it is plausible that this compound or its close analogues exist in nature but have yet to be identified or are present in concentrations below the detection limits of broad-spectrum analyses.

Enzymatic and Metabolic Pathways Leading to this compound and Related Natural Products

While the specific biosynthetic pathway for this compound has not been elucidated, its structure suggests potential origins from well-established metabolic routes in both plants and insects.

In plants, the biosynthesis of such a compound would likely fall under the category of irregular monoterpenes or be derived from fatty acid metabolism. Irregular monoterpenes are synthesized from the head-to-middle or non-head-to-tail condensation of two dimethylallyl diphosphate (DMAPP) units, deviating from the typical head-to-tail condensation that forms regular monoterpenes.

In insects, the biosynthesis of methyl-branched hydrocarbons and alcohols is generally understood to originate from fatty acid biosynthesis. The process involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during the chain elongation process, which introduces a methyl branch. The stereochemistry of this methyl branch is often highly conserved across a wide range of insect species, with the (R)-configuration being predominant. pnas.org Subsequent enzymatic modifications, such as reduction of the acyl group, would lead to the formation of a methyl-branched alcohol.

The table below summarizes the general biosynthetic pathways from which this compound or its analogues could potentially be derived.

Kingdom General Biosynthetic Pathway Key Precursors Key Enzymes (Hypothetical for this compound)
Plants Irregular Monoterpene BiosynthesisDimethylallyl diphosphate (DMAPP)Prenyltransferase (for non-head-to-tail condensation), Terpene synthase, Cytochrome P450 monooxygenases
Insects Fatty Acid Biosynthesis (modified)Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoAFatty Acid Synthase (FAS) complex, Acyl-CoA Reductase

Investigation of its Role in Chemical Ecology and Interspecies/Intraspecies Communication

The ecological role of a volatile organic compound is intrinsically linked to its chemical structure, volatility, and the sensory capabilities of the organisms that encounter it. Although direct evidence for the ecological function of this compound is lacking, the known roles of structurally similar compounds allow for informed hypotheses.

Many insect pheromones are methyl-branched alcohols. These compounds can function as sex pheromones, aggregation pheromones, or trail pheromones. The specific positioning of the methyl group, the hydroxyl group, and any unsaturation are critical for biological activity and species-specificity. For instance, (S)-3-Methyl-4-octanol has been identified as a pheromone component for the palm weevil. researchgate.net

The chemoreception of such compounds in insects is mediated by specialized olfactory sensory neurons housed in sensilla, typically on the antennae. These neurons express specific odorant receptors that bind to the pheromone molecule, initiating a signal cascade that leads to a behavioral response. The precise stereochemistry of the pheromone molecule is often crucial for its recognition by the receptor and subsequent behavioral activity.

Volatile organic compounds are a primary mode of communication in plant-insect interactions. nih.gov Plants release a complex blend of volatiles to attract pollinators, deter herbivores, or attract the natural enemies of herbivores. nih.gov When a plant is damaged by an herbivore, it can release a specific blend of herbivore-induced plant volatiles (HIPVs) that can act as a distress signal. nih.gov

Compounds structurally similar to this compound, such as various C8 and C9 alcohols and alkenes, are common components of these volatile blends. Their role can be multifaceted, acting as attractants for some insects while repelling others. The specific ecological function is highly context-dependent, relying on the plant species, the insect species, and the broader ecological community.

The following table outlines potential ecological roles of this compound based on the functions of analogous compounds.

Ecological Role Type of Interaction Potential Function of this compound (Hypothetical) Examples of Analogous Compounds
Pheromone Intraspecies CommunicationSex attractant, aggregation signal, trail marker(S)-3-Methyl-4-octanol (Palm weevil pheromone) researchgate.net
Kairomone Interspecies CommunicationHost location cue for herbivores or parasitoidsVarious branched-chain alcohols in plant volatiles
Allomone Interspecies CommunicationRepellent to herbivores or competitorsVolatile organic compounds released by plants upon damage
Synomone Interspecies CommunicationAttractant for pollinators or natural enemies of herbivoresComponents of floral scents and herbivore-induced plant volatiles

Strategic Applications of 3 Methyloct 7 En 2 Ol As a Versatile Synthetic Building Block

Employment in the Total Synthesis of Complex Natural Products

A comprehensive review of scientific literature does not reveal specific examples of 3-Methyloct-7-en-2-ol being directly employed as a key building block in the total synthesis of complex natural products. While chiral alcohols are fundamental components in the synthesis of many natural products, the specific application of this compound in this context is not prominently documented in available research. The synthesis of natural products often relies on the use of readily available chiral synthons or the development of novel asymmetric methodologies to install stereocenters.

Utilization in the Preparation of Chiral Intermediates for Advanced Materials Science

There is a growing interest in the application of chiral molecules in materials science to create materials with unique optical, electronic, and mechanical properties. chiralpedia.comyale.edu Chiral intermediates are crucial in the development of advanced materials such as chiral polymers, liquid crystals, and chiral sensors. chiralpedia.com However, a review of the current literature does not indicate specific instances where this compound has been utilized as a primary chiral intermediate in the field of advanced materials science. The research in this area tends to focus on chiral molecules with specific properties, such as strong chiroptical responses or the ability to self-assemble into ordered structures.

Exploration of Diversification Strategies for Novel Organic Scaffolds

While broad applications in natural product synthesis and materials science are not documented, this compound has been identified as a key reactant in the synthesis of novel organic scaffolds with potential therapeutic applications. Specifically, the stereoisomer (2S,3S)-3-methyloct-7-en-2-ol is utilized in the synthesis of creatine (B1669601) prodrugs. google.comgoogle.com These prodrugs are designed to cross biological membranes, such as the blood-brain barrier, and release creatine into the cellular cytoplasm, a process that is independent of the creatine transporter. google.com This is particularly significant for treating genetic disorders that affect the creatine kinase system, including creatine transporter deficiencies. google.com

In this synthetic pathway, (2S,3S)-3-methyloct-7-en-2-ol is reacted with an activated carboxylic acid derivative to form an ester linkage, a crucial step in constructing the final prodrug molecule. researchgate.netrsc.org This application highlights the utility of this compound as a chiral building block to introduce a specific lipophilic moiety into a biologically active molecule, thereby modifying its pharmacokinetic properties.

The table below summarizes the key reaction involving (2S,3S)-3-methyloct-7-en-2-ol in the synthesis of a creatine prodrug intermediate.

Reactant 1Reactant 2ReagentsProductReference
(2S,3S)-3-methyloct-7-en-2-ol2-(N-trideuteriomethylguanidino-4-nitrophenylsulfonamido)acetyl chlorideTriethylamine(2R, 3S) -2- (N-trideuteromethylguanidino-4-nitrophenylsulfonamido)acetate of 3-methyloct-7-en-2-yl rsc.org

This synthetic strategy demonstrates the potential of this compound in the diversification of known drug molecules to create novel therapeutic agents with improved delivery and efficacy.

Emerging Research Directions and Future Avenues in 3 Methyloct 7 En 2 Ol Chemistry

Development of Innovative Catalytic Systems for Enhanced Enantioselectivity

The cornerstone of producing enantiomerically pure 3-methyloct-7-en-2-ol lies in the development of highly selective catalytic systems. While traditional methods have made significant strides, the quest for catalysts that offer higher enantioselectivity, broader substrate scope, and milder reaction conditions continues to fuel innovation.

Recent advancements have centered on several classes of chiral catalysts for the synthesis of allylic alcohols. acs.orgnih.gov One promising area is the use of chiral phosphine (B1218219) catalysts in the kinetic resolution of racemic allylic alcohols. acs.org For instance, novel phosphine-based catalysts have shown high selectivity factors in the acylation of various allylic alcohols. Another significant development involves chiral BINOL-based alkoxides, which act as bifunctional Brønsted base catalysts for the asymmetric isomerization of secondary allylic alcohols, achieving excellent enantiomeric excess (up to 99%) and high selectivity factors. acs.org

Palladium(II) catalysis represents another fertile ground for innovation. organic-chemistry.org Researchers have developed methods where trichloroacetimidate (B1259523) derivatives of prochiral (Z)-allylic alcohols react with carboxylic acids in the presence of a chiral palladium(II) catalyst. organic-chemistry.org This SN2′ substitution reaction yields chiral allylic esters, which are precursors to the desired alcohols, with high enantiomeric purities (86-99% ee) and exceptionally high branched-to-linear product ratios. organic-chemistry.org The versatility of this method allows for the synthesis of either enantiomer of the product by selecting the appropriate enantiomer of the commercially available catalyst. organic-chemistry.org

These innovative systems are continually being refined to improve their performance for substrates like those required for this compound synthesis. The focus is on designing ligands that create a more defined and discriminating chiral pocket around the metal center, thereby enhancing the differentiation between the two enantiomers of the substrate or the two prochiral faces of the starting material.

Table 1: Comparison of Modern Catalytic Systems for Asymmetric Synthesis of Allylic Alcohols
Catalyst TypeReaction TypeKey FeaturesReported Enantioselectivity (ee)Reference
Chiral Phosphine CatalystsKinetic Resolution (Acylation)Effective for trisubstituted allylic alcohols.Selectivity factors (s) of 32-82. acs.org
Chiral BINOL-based AlkoxidesKinetic Resolution (Isomerization)Acts as a bifunctional Brønsted base; high solubility and stability.Up to 99% ee; S factor >200. acs.org
Palladium(II) with Chiral LigandsAsymmetric Allylic Esterification (SN2′)Uses prochiral allylic alcohols; high branched-to-linear ratio (>800:1).86-99% ee. organic-chemistry.org

Integration of Artificial Intelligence and Machine Learning in Reaction Design

For the enantioselective synthesis of this compound, ML models are being developed to predict enantioselectivity with remarkable accuracy. chinesechemsoc.orgrsc.org These models are trained on large datasets from published literature, incorporating various molecular descriptors of the substrates, catalysts, ligands, and solvents. nih.gov Algorithms like XGBoost and Deep Neural Networks (DNN) have successfully predicted enantiomeric excess (% ee) with low root-mean-square errors (RMSE). chinesechemsoc.orgrsc.org For example, a DNN model for asymmetric C–H functionalization reactions achieved a test RMSE of just 6.3 ± 0.9% ee, demonstrating strong predictive power even with relatively small datasets. rsc.org

The practical application of these models lies in their ability to perform in silico screening of virtual libraries of catalysts and ligands, identifying the most promising candidates for experimental validation. gcande.org This data-driven approach significantly reduces the time and resources spent on empirical trial-and-error optimization. beilstein-journals.org By analyzing the features that the model identifies as most influential, chemists can also gain deeper insights into the underlying mechanisms of asymmetric induction, guiding the rational design of next-generation catalysts. nih.govrsc.org The integration of AI promises a future where synthetic pathways are designed with a higher degree of precision and efficiency. youtube.com

Table 2: Machine Learning Models in Predicting Enantioselectivity
ML Model/AlgorithmApplicationPerformance MetricKey InsightReference
XGBoostAsymmetric Phenolic DearomatizationsR² of 0.84; RMSE of 0.26 kcal/molEffectively guides selection of optimal catalyst and additives. chinesechemsoc.org
Deep Neural Network (DNN)Asymmetric β-C(sp³)–H FunctionalizationTest RMSE of 6.3 ± 0.9% eeShows high generalizability for predicting outcomes of new reactions. rsc.org
Random Forest (RF)Asymmetric HydrogenationTest RMSE of 8.4% eeDemonstrates predictive capability on complex reactions with multiple components. rsc.org

Exploration of Bio-inspired Synthetic Routes

Nature provides a masterclass in the efficient and stereoselective synthesis of complex molecules like terpenes. nih.gov Bio-inspired and biocatalytic approaches aim to harness the power of enzymes and mimic natural synthetic strategies to create chiral compounds such as this compound under mild, environmentally friendly conditions. rsc.orgrsc.org

One major avenue is the use of isolated enzymes as catalysts. nih.gov Hydrolases, such as lipases and esterases, are widely employed for the kinetic resolution of racemic alcohols. nih.gov More recently, enzymes like linalool (B1675412) dehydratase isomerase (LinD) have been investigated for their ability to catalyze the dehydration of tertiary allylic alcohols, showing potential for broader substrate acceptance and catalytic activity than previously understood. acs.org The engineering of enzymes through directed evolution allows for the tailoring of their active sites to accept non-native substrates and to enhance their enantioselectivity for specific transformations. researchgate.net

Another approach involves designing artificial enzymatic pathways within microbial hosts like E. coli. ncsu.edu Researchers have successfully created shortened, more efficient pathways for producing terpene precursors. ncsu.edu By assembling a few key enzymes that are not normally part of the natural pathway, these "shortcuts" can transform simple starting materials into valuable molecules, turning the microorganism into a cellular factory. ncsu.edu This strategy complements traditional radical-based bioinspired syntheses that mimic the cationic cyclizations found in nature to construct terpene skeletons. researchgate.net These biological and bio-inspired methods offer a sustainable alternative to conventional synthesis, often providing access to enantiopure products with high selectivity. nih.gov

Advanced Analytical Platforms for Real-time Reaction Monitoring

The optimization of complex, multi-component reactions like asymmetric catalysis requires a deep understanding of reaction kinetics, intermediate formation, and product distribution as they happen. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical parameters. wikipedia.orgstepscience.com

Several advanced analytical platforms are being integrated directly into reaction setups to provide continuous streams of data. coleparmer.comacs.org Spectroscopic techniques are at the forefront of this effort:

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy methods use fiber-optic probes to monitor the concentration of reactants, products, and intermediates directly within the reaction vessel without the need for sampling. acs.orgrsc.org They are powerful tools for tracking reaction progress and kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of in-line flow NMR allows for the real-time structural characterization of reaction mixtures. nih.gov This technique is particularly powerful for stereoselective reactions, as it can potentially distinguish between different stereoisomers on-the-fly, enabling real-time optimization of stereoselectivity. nih.gov

Mass Spectrometry (MS): On-line UPLC-MS systems can automatically sample a reaction, perform a rapid separation, and provide detailed information on the mass of the components, which is crucial for identifying products and byproducts. acs.orgrsc.org Recent advances in MS also allow for the discrimination of enantiomers without prior separation, offering a powerful tool for chiral analysis. acs.org

These real-time monitoring tools enable chemists to make data-driven decisions to adjust reaction conditions, such as temperature or reagent addition rate, to maintain optimal performance and ensure the desired product quality and yield. nih.govnih.govmt.com This leads to more efficient process development, improved safety, and higher consistency in the synthesis of chiral molecules like this compound. acs.org

Q & A

Q. What are the recommended methods for structural characterization of 3-Methyloct-7-en-2-ol?

Answer:

  • Step 1: Use high-resolution mass spectrometry (HRMS) to confirm the molecular formula (C₉H₁₈O).
  • Step 2: Analyze the compound via nuclear magnetic resonance (NMR) spectroscopy. Assign peaks for the hydroxyl group (δ ~1.5–2.0 ppm), olefinic protons (δ ~5.0–5.5 ppm), and methyl branching (δ ~0.8–1.2 ppm).
  • Step 3: Validate stereochemistry using NOESY or Mosher ester derivatization for chiral centers .
  • Note: For databases, use the InChI key as a standardized identifier (e.g., InChI=1S/C9H18O...). Avoid unreliable sources like BenchChem; instead, cross-reference with PubChem or SciFinder .

Q. How can researchers optimize synthesis routes for this compound?

Answer:

  • Route 1: Employ Grignard addition to α,β-unsaturated ketones, followed by stereoselective reduction (e.g., using NaBH₄/CeCl₃).
  • Route 2: Use Sharpless epoxidation or hydroboration-oxidation for regioselective double-bond formation .
  • Critical Parameters: Monitor reaction temperature (20–40°C) and solvent polarity (e.g., THF for Grignard reactions). Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What analytical techniques are suitable for purity assessment?

Answer:

  • Gas Chromatography (GC): Use a polar capillary column (e.g., DB-WAX) to resolve isomers.
  • HPLC-MS: Apply a C18 column with UV detection at 210 nm for hydroxyl group absorption.
  • Validation: Compare retention times and spectral data with authentic standards .

Advanced Research Questions

Q. How to resolve contradictions in stereochemical assignments of this compound derivatives?

Answer:

  • Method 1: Perform X-ray crystallography to unambiguously determine absolute configuration.
  • Method 2: Use vibrational circular dichroism (VCD) to correlate experimental and calculated spectra .
  • Case Study: In a 2023 study, conflicting NMR data for a related compound (2-methyloct-3-en-2-ol) were resolved by synthesizing all four stereoisomers and comparing NOESY cross-peaks .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT): Model transition states for hydroxyl-directed reactions (e.g., epoxidation).
  • Molecular Dynamics (MD): Simulate solvent effects on conformational stability.
  • Software: Use Gaussian16 or ORCA for calculations, referencing benchmarks from similar terpenoids .

Q. How to address discrepancies in bioactivity data across studies?

Answer:

  • Step 1: Re-evaluate assay conditions (e.g., cell line variability, solvent controls).
  • Step 2: Apply multivariate analysis (PCA or PLS-DA) to identify confounding variables.
  • Example: A 2024 meta-analysis found that inconsistent cytotoxicity data for 4-methyl-7-[3-(propan-2-yl)phenyl]hept-4-en-1-ol stemmed from differences in cell viability protocols .

Q. What methodologies ensure reproducibility in ecological toxicity studies?

Answer:

  • Standardization: Follow OECD guidelines for acute toxicity testing (e.g., Daphnia magna immobilization assays).
  • Data Sharing: Deposit raw LC50 data in repositories like Zenodo, as emphasized in recent reproducibility frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.